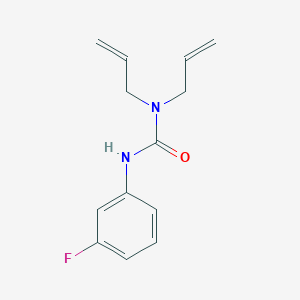

N,N-diallyl-N'-(3-fluorophenyl)urea

Description

N,N-Diallyl-N'-(3-fluorophenyl)urea is a substituted urea derivative characterized by two allyl groups attached to one nitrogen atom of the urea core and a 3-fluorophenyl group on the other nitrogen. Its physicochemical properties, such as solubility and lipophilicity, are likely influenced by the balance between the hydrophobic allyl/aryl groups and the polar urea moiety.

Properties

IUPAC Name |

3-(3-fluorophenyl)-1,1-bis(prop-2-enyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O/c1-3-8-16(9-4-2)13(17)15-12-7-5-6-11(14)10-12/h3-7,10H,1-2,8-9H2,(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPWXZOLFYSUCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C(=O)NC1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diallyl-N’-(3-fluorophenyl)urea typically involves the reaction of 3-fluoroaniline with diallyl carbonate in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate carbamate, which subsequently undergoes cyclization to form the desired urea derivative. The reaction conditions generally include a solvent such as dimethylformamide and a temperature range of 60-80°C.

Industrial Production Methods: Industrial production of N,N-diallyl-N’-(3-fluorophenyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: N,N-diallyl-N’-(3-fluorophenyl)urea can undergo several types of chemical reactions, including:

Nucleophilic substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The allyl groups can be oxidized to form epoxides or diols.

Reduction: The urea moiety can be reduced to form corresponding amines.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Reagents such as m-chloroperbenzoic acid or osmium tetroxide.

Reduction: Reagents such as lithium aluminum hydride or borane-tetrahydrofuran complex.

Major Products Formed:

Nucleophilic substitution: Substituted phenylureas.

Oxidation: Epoxides or diols of the allyl groups.

Reduction: Amines derived from the urea moiety.

Scientific Research Applications

Chemistry: N,N-diallyl-N’-(3-fluorophenyl)urea is used as a building block in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution and cyclization reactions.

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be explored for its activity against various biological targets, including enzymes and receptors.

Industry: In the industrial sector, N,N-diallyl-N’-(3-fluorophenyl)urea can be used in the production of polymers and advanced materials. Its unique structure allows for the formation of cross-linked networks and other polymeric architectures.

Mechanism of Action

The mechanism of action of N,N-diallyl-N’-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets. The allyl groups provide additional sites for chemical modification, allowing for the fine-tuning of its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The following table compares N,N-diallyl-N'-(3-fluorophenyl)urea with analogous compounds, focusing on substituents, molecular properties, and applications:

Key Observations:

Substituent Effects :

- Allyl Groups : The diallyl substituents in the target compound may enhance reactivity (e.g., via Michael addition or radical polymerization) compared to methyl or aryl groups seen in fluometuron or N,N'-di-(m-trifluoromethylphenyl)urea .

- Fluorophenyl vs. Trifluoromethylphenyl : Fluorine at the 3-position on the phenyl ring improves metabolic stability and electronegativity, while trifluoromethyl groups (as in fluometuron) increase hydrophobicity and resistance to degradation .

Physicochemical Properties: The target compound’s logP is expected to be lower than that of N-[2-(4-fluorophenyl)-2-(indol-3-yl)ethyl]-N'-(3-methylphenyl)urea (logP 5.5) due to fewer aromatic rings but higher than dimethyl-substituted ureas like fluometuron .

Biological and Industrial Applications: Pharmaceuticals: Piperidinylmethyl and indole-containing ureas (e.g., ) are explored for CNS activity, whereas the target compound’s diallyl groups might favor kinase inhibition or prodrug strategies. Agrochemicals: Fluometuron’s herbicidal activity suggests that fluorophenyl ureas with lipophilic substituents could disrupt plant enzyme systems. Materials Science: Ureas with trifluoromethyl groups or allyl moieties may serve as monomers for functional polymers or coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.